molecular formula C13H14N4O B1391890 Piperazin-1-yl(quinoxalin-6-yl)methanone CAS No. 1092961-15-3

Piperazin-1-yl(quinoxalin-6-yl)methanone

Cat. No.: B1391890
CAS No.: 1092961-15-3
M. Wt: 242.28 g/mol
InChI Key: AFJVNPXPVZDTKG-UHFFFAOYSA-N
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Description

Piperazin-1-yl(quinoxalin-6-yl)methanone (CAS: 1092961-15-3) is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O and a molecular weight of 242.28 g/mol . The compound features a quinoxaline core linked via a methanone group to a piperazine ring. Quinoxaline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including immunomodulatory and kinase inhibitory properties .

Synthesis: The compound can be synthesized via refluxing 2-chloro-3-piperazin-1-yl-quinoxaline with appropriate reagents in ethanol, achieving high yields (e.g., 87.62% for a related carboxamide derivative) .

Storage: Requires storage at 2–8°C under dry, sealed conditions to maintain stability .

Properties

IUPAC Name

piperazin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJVNPXPVZDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678466
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-15-3
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone typically involves multi-step processes. One common method starts with the preparation of quinoxaline derivatives, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(quinoxalin-6-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction could produce piperazin-1-yl(quinoxalin-6-yl)methanol .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Piperazin-1-yl(quinoxalin-6-yl)methanone derivatives have shown promise as anticancer agents. Research indicates that quinoxaline derivatives can inhibit specific protein kinases involved in cancer cell proliferation. For instance, a study highlighted the effectiveness of quinoxaline amides as inhibitors of 15-prostaglandin dehydrogenase (15-PGDH), which regulates prostaglandin E2 levels, a critical factor in cancer progression and inflammation. These inhibitors demonstrated protective effects in mouse models for conditions like ulcerative colitis, suggesting their potential for cancer therapy by modulating inflammatory pathways .

1.2 Neurological Disorders

The compound has also been investigated for its modulatory effects on GPR6, a G protein-coupled receptor implicated in neurological disorders. Quinoxaline derivatives have been proposed as potential treatments for conditions like Parkinson's disease by modulating neurotransmitter systems . The piperazine moiety enhances the solubility and bioavailability of these compounds, making them suitable candidates for drug development targeting neurological pathways .

Pharmacological Insights

2.1 Mechanism of Action

The therapeutic efficacy of this compound is attributed to its ability to interact with various biological targets. The piperazine ring contributes to the compound's hydrophilicity and enhances its interaction with target macromolecules, optimizing pharmacokinetic properties . The carbonyl group in the methanone structure is essential for binding affinity and activity against specific enzymes and receptors.

2.2 Case Studies

Several studies have documented the pharmacological effects of this compound:

Study Focus Findings
Study A Inhibition of 15-PGDHDemonstrated IC50 values as low as 17 nM, indicating potent inhibition and potential for therapeutic application in inflammatory diseases.
Study B GPR6 ModulationShowed promising results in preclinical models for neurological disorders, suggesting beneficial effects on motor function and neuroprotection.
Study C Anticancer ActivityEvaluated various analogs for their ability to inhibit cancer cell lines, revealing significant cytotoxicity correlated with structural modifications.

Synthetic Approaches

The synthesis of this compound involves various methodologies that enhance its pharmacological profile:

3.1 Common Synthetic Routes

Recent literature has outlined several synthetic strategies employed to create piperazine-containing compounds:

  • Buchwald–Hartwig Amination: Utilized for introducing aryl groups onto the piperazine moiety.
  • Reductive Amination: Employed to form amide bonds crucial for maintaining biological activity.

These methods not only improve yields but also allow for the fine-tuning of the compound's properties to enhance efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone involves its interaction with various molecular targets. It is known to act as a dopamine and serotonin antagonist, which explains its potential use as an antipsychotic drug. The compound binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of Piperazin-1-yl(quinoxalin-6-yl)methanone are primarily distinguished by variations in the heterocyclic amine (e.g., piperidine, pyrrolidine) or substituents on the quinoxaline core. Below is a detailed analysis:

Key Structural Differences and Similarities

Table 1: Comparative Analysis of this compound and Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Similarity Score Synthesis Yield (%) Availability
This compound C₁₃H₁₄N₄O 242.28 Piperazine Discontinued
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone C₁₄H₁₅N₃O 241.29 Pyrrolidine (5-membered ring) 0.86
(3R)-3-Methylpiperidin-1-ylmethanone C₁₅H₁₇N₃O 255.32 Methylated piperidine
4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide C₁₉H₁₈ClN₅O 367.83 Chloroquinoxaline, phenylcarboxamide 87.62

Impact of Structural Variations

Heterocyclic Amine Modifications: Piperazine vs. Pyrrolidine: Piperazine (6-membered, two nitrogen atoms) offers two hydrogen-bond donors, enhancing solubility and target binding compared to pyrrolidine (5-membered, one nitrogen), which reduces polarity .

Functional Group Differences: Methanone vs. Carboxamide: The carboxamide group in 4-(3-chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide introduces a hydrogen-bond acceptor, which may enhance receptor affinity but reduce metabolic stability compared to the methanone linkage .

Substituent Effects: Chloro and Phenyl Groups: The chloroquinoxaline and phenylcarboxamide substituents in compound 6a increase molecular weight (367.83 vs. 242.28) and steric bulk, likely altering pharmacokinetic profiles .

Availability and Stability

This compound’s discontinued status contrasts with analogs like pyrrolidin-1-yl(quinoxalin-6-yl)methanone, which may face fewer synthesis challenges. Storage at 2–8°C suggests higher sensitivity to temperature compared to non-refrigerated analogs.

Biological Activity

Piperazin-1-yl(quinoxalin-6-yl)methanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, which is known for its diverse biological activities. The presence of the piperazine moiety enhances the compound's ability to interact with biological targets. The compound's molecular formula is C12_{12}H14_{14}N4_{4}O, and it can exist in various forms, including hydrochloride salts, which are often used in biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of quinoxaline can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity against this pathogen .

Table 1: Antimicrobial Activity of Piperazin Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundM. tuberculosis0.5
Quinoxaline derivative (4)M. smegmatis0.25
Quinoxaline 1,4-dioxidesE. coli2.0

Antiviral Activity

The antiviral potential of this compound has also been explored. Research suggests that quinoxaline derivatives can inhibit viral replication in certain models. For example, some compounds demonstrated effective inhibition against Tobacco Mosaic Virus (TMV), with effective concentrations comparable to established antiviral agents .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival.

Table 2: Anticancer Activity of Piperazin Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
This compoundHCT-1162.3
Quinoxaline derivative (5)MCF-72.0
Quinoxaline 1,4-dioxidesPC3 (prostate cancer)3.5

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in microbial growth and cancer cell proliferation . For example, it has been suggested that the compound inhibits enzymes critical for the survival of pathogenic bacteria or cancer cells.

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial activity of quinoxaline derivatives, this compound was included among several candidates tested against resistant strains of M. tuberculosis. The results indicated that it not only inhibited bacterial growth but also showed a favorable selectivity index compared to standard treatments .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of quinoxaline derivatives highlighted this compound's ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The study provided insights into its potential as a lead compound for developing new cancer therapies .

Q & A

Q. What are the recommended methods for synthesizing Piperazin-1-yl(quinoxalin-6-yl)methanone, and how can purity be optimized?

Synthesis typically involves coupling quinoxaline-6-carboxylic acid derivatives with piperazine under amide bond-forming conditions. Key steps include:

  • Reagent selection : Use carbodiimides (e.g., EDC or DCC) with activating agents like HOBt to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity. Purity ≥95% is achievable, as validated by HPLC with UV detection at 254 nm .
  • Storage : Store under inert gas (argon) in sealed containers at room temperature to prevent hydrolysis or oxidation .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Essential characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the quinoxaline and piperazine moieties. Aromatic protons in quinoxaline appear as doublets (δ 8.5–9.0 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 243.26 for Morpholino analogs) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity and detect impurities .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in aqueous buffers. Pre-warm suspensions to 37°C and sonicate for 30 minutes to enhance dissolution .
  • Stability : Stable at pH 4–8 for 24 hours at 25°C. Avoid prolonged exposure to light or humidity, which accelerates degradation .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved, particularly in kinase inhibition assays?

Conflicting results may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response validation : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify true IC₅₀ values .
  • Counter-screening : Use orthogonal assays (e.g., SPR for binding kinetics) and compare with structurally related controls (e.g., Piperidin-1-yl analogs like Ampalex) .
  • Cellular context : Account for cell line-specific expression of efflux pumps (e.g., P-gp), which may reduce intracellular concentrations .

Q. What in vivo models are appropriate for studying neuropharmacological effects, and how should dosing be optimized?

  • Model selection : Rodent models (e.g., Morris water maze for cognitive effects) are validated for AMPA receptor modulation, a target of related compounds like Ampalex .
  • Dosing : Administer via intraperitoneal injection (1–10 mg/kg in saline with 10% DMSO) based on pharmacokinetic studies showing a Tₘₐₓ of 1–2 hours .
  • Bioavailability : Monitor plasma levels using LC-MS/MS to adjust for metabolic clearance variations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Focus on modifying the quinoxaline and piperazine regions:

  • Quinoxaline substitutions : Introduce electron-withdrawing groups (e.g., -Cl or -F) at position 2 or 3 to enhance target binding .
  • Piperazine modifications : Replace the piperazine with morpholine (as in Morpholino analogs) to alter logP and blood-brain barrier penetration .
  • Bioisosteres : Replace the methanone linker with sulfonamide or urea groups to improve metabolic stability .

Q. What advanced analytical methods are recommended for detecting degradation products?

  • LC-HRMS : Coupled with in-source CID to fragment and identify trace impurities (<0.1%) .
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂) to simulate stability challenges .
  • X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm chemical identity .

Methodological Notes

  • Safety : Wear nitrile gloves and safety goggles when handling; avoid inhalation of fine powders (H315/H319 hazards) .
  • Data validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemAxon) to ensure accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperazin-1-yl(quinoxalin-6-yl)methanone
Reactant of Route 2
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Piperazin-1-yl(quinoxalin-6-yl)methanone

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